molecular formula C18H22N2O4 B2581503 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 953232-50-3

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2581503
CAS RN: 953232-50-3
M. Wt: 330.384
InChI Key: JEGXIBYRKWDILC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular formula of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is C16H18N2O4. The InChI code is 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H .


Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The molecular weight of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is 302.33.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing isoxazole and dimethoxyphenyl groups have been extensively studied for their diverse biological activities. For instance, the synthesis of novel derivatives through the modification of isoxazole groups has shown potential in creating substances with significant biological applications, including antimicrobial and anti-inflammatory agents (Barmade et al., 2016). This suggests that "N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" could be investigated for similar applications, given its structural similarities.

Antimicrobial and Antiproliferative Activities

Research on compounds with the isoxazole moiety, including those with additional functional groups such as dimethoxyphenyl, has shown promising antimicrobial and anti-proliferative activities. For example, N-Mannich bases of 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum antibacterial activities and potent effects against Gram-positive bacteria, as well as exhibiting anti-proliferative properties against various cancer cell lines (Al-Wahaibi et al., 2021). This highlights the potential for "N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" to be explored for antimicrobial and anti-cancer research applications.

Chemical Synthesis and Drug Development

The chemical synthesis of compounds containing isoxazole and dimethoxyphenyl groups has been a focus of research aimed at developing new drugs and therapeutic agents. For instance, the creation of isoxazoline amide benzoxaboroles has been optimized for ectoparasiticide activity, demonstrating the versatility of such compounds in drug development (Zhang et al., 2016). This indicates the potential for "N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" to serve as a starting point or intermediate in the synthesis of new therapeutic agents.

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-8-7-13(9-17(15)23-2)16-10-14(20-24-16)11-19-18(21)12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXIBYRKWDILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

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